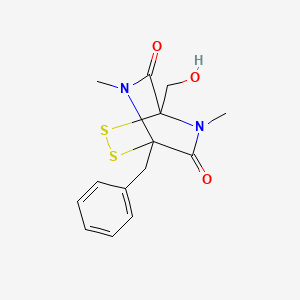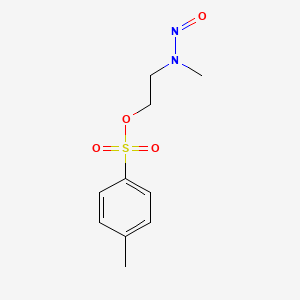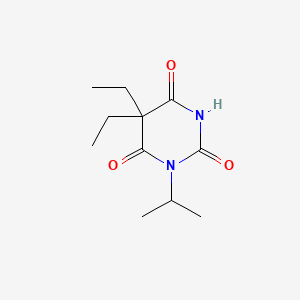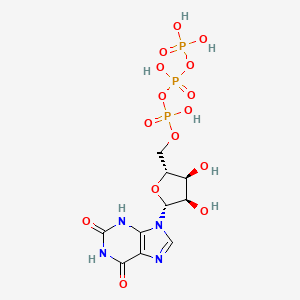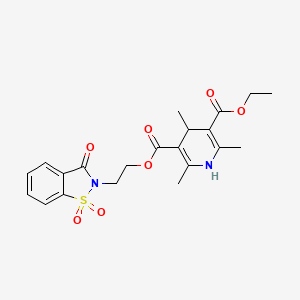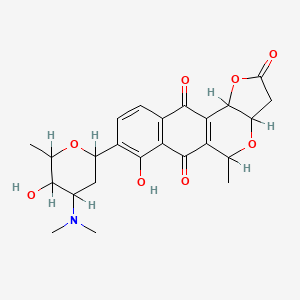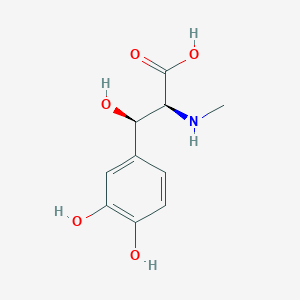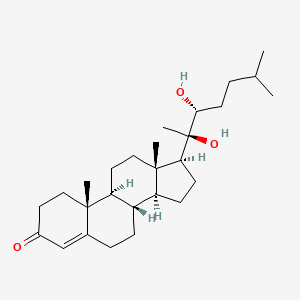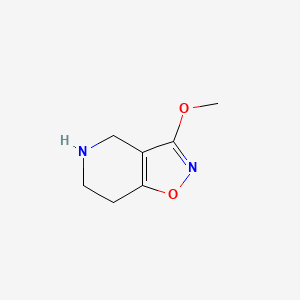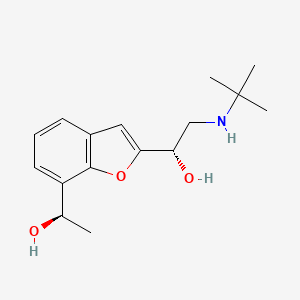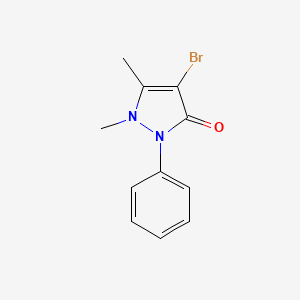
4-Bromoantipyrine
描述
4-Bromoantipyrine is an organic compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol . It is a derivative of antipyrine, characterized by the presence of a bromine atom at the fourth position of the pyrazolone ring. This compound is typically a white crystalline powder and is soluble in organic solvents such as alcohols, esters, and chloroform .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromoantipyrine can be synthesized through the bromination of antipyrine. A common method involves the reaction of antipyrine with N-bromosuccinimide in dichloromethane at room temperature. The reaction proceeds as follows :
- Dissolve antipyrine in dichloromethane.
- Add N-bromosuccinimide portionwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for 30 minutes.
- Quench the reaction with a saturated aqueous solution of potassium carbonate.
- Extract the organic layer with ethyl acetate.
- Wash the organic layer with water and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product using silica column chromatography to yield this compound with a 90% yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems.
化学反应分析
Types of Reactions: 4-Bromoantipyrine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, forming antipyrine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted antipyrine derivatives.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: The primary product is antipyrine.
科学研究应用
4-Bromoantipyrine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals
作用机制
The mechanism of action of 4-Bromoantipyrine is primarily based on its ability to interact with biological molecules. It is thought to inhibit enzymes involved in prostaglandin synthesis, similar to antipyrine. This inhibition increases the pain threshold and reduces inflammation . The compound targets cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins .
相似化合物的比较
Antipyrine: The parent compound, lacking the bromine atom.
4-Aminoantipyrine: Contains an amino group instead of a bromine atom.
4-Chloroantipyrine: Contains a chlorine atom instead of a bromine atom.
Comparison:
4-Bromoantipyrine vs. Antipyrine: The presence of the bromine atom in this compound enhances its reactivity and allows for further functionalization.
This compound vs. 4-Aminoantipyrine: The amino group in 4-Aminoantipyrine provides different reactivity, making it suitable for forming Schiff bases and other derivatives.
This compound vs. 4-Chloroantipyrine: The bromine atom in this compound is larger and more polarizable than the chlorine atom, which can influence the compound’s reactivity and interactions.
属性
IUPAC Name |
4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWSDVPNCBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202616 | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-65-3 | |
| Record name | 4-Bromoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoantipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromoantipyrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Bromoantipyrine in scientific research?
A1: this compound serves as a precursor in the synthesis of radiopharmaceuticals, specifically for the preparation of 4-[⁸²Br]Bromoantipyrine and 4-[¹³¹I]Iodoantipyrine. [] These radiolabeled compounds are valuable tools for measuring cerebral blood flow. []
Q2: Are there alternative methods for synthesizing the radiolabeled antipyrine derivatives?
A2: Yes, several methods exist for synthesizing 4-[⁸²Br]Bromoantipyrine, including the melt method, isotopic exchange in acidic medium, and a silica gel-catalyzed method. [] The melt method demonstrates the highest radiochemical yield (approximately 90%). [] Similarly, 4-[¹³¹I]Iodoantipyrine can be synthesized using these methods, achieving even higher radiochemical yields than its bromine counterpart. []
Q3: How does the silica gel-catalyzed method influence the radiochemical yield of 4-[¹³¹I]Iodoantipyrine?
A3: The radiochemical yield in the silica gel-catalyzed method depends primarily on the reaction time between antipyrine and the [¹³¹I]NaI solution. Interestingly, the contact time between the antipyrine-[¹³¹I]NaI solution and silica gel doesn't significantly impact the yield. [] Researchers propose that I₂ or I⁺ acts as an intermediate in this reaction. []
Q4: Why is 4-Iodoantipyrine (4-IAP) labeled with Iodine-123 considered a potential radiopharmaceutical?
A4: 4-Iodoantipyrine labeled with Iodine-123 (4-IAP (I-123)) is proposed as a radiopharmaceutical for directly imaging regional cerebral perfusion. [, ] This application demands a dependable source of the labeled compound for routine clinical use. [, ]
Q5: How is 4-IAP (I-123) prepared for radiopharmaceutical use?
A5: 4-IAP (I-123) can be prepared through an exchange reaction between Na¹²³I and either this compound (4-BrAP) or 4-IAP itself. [, ] This exchange occurs in an aqueous acidic solution with heating. [, ] A reliable kit method utilizes an H₃PO₄ buffer system at a pH of 2.5 during the labeling process. [, ] Subsequently, NaOH is added to adjust the pH to 7.0, creating a convenient and consistent method for routine 4-IAP (I-123) preparation from commercially available Na¹²³I. [, ]
- Robinson Jr, G. D., et al. (1982). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
- Lin, T. K., et al. (1982). Kit method of preparation of 4-Iodoantipyrine (I-123) from Na123I: concise communication. Journal of Nuclear Medicine, 23(12), 1099–1102.
- Lu, S.-Y., et al. (1990). A comparative study of the preparation of radioactive 4‐bromoantipyrine and 4‐iodoantipyrine for the measurement of cerebral blood flow. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1191–1201.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


